1,2-Bis(dichloroacetyl)hydrazine
Description
1,2-Bis(dichloroacetyl)hydrazine is a hydrazine derivative featuring two dichloroacetyl (Cl₂C(O)-) groups attached to a central hydrazine backbone. The dichloroacetyl substituents are strong electron-withdrawing groups, which likely influence reactivity, stability, and applications in coordination chemistry or materials science.
Properties
IUPAC Name |
2,2-dichloro-N'-(2,2-dichloroacetyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl4N2O2/c5-1(6)3(11)9-10-4(12)2(7)8/h1-2H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJKJUQKPSGJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NNC(=O)C(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166923 | |
| Record name | 1,2-Bis(dichloroacetyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16054-41-4 | |
| Record name | 1,2-Bis(dichloroacetyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016054414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(dichloroacetyl)diamine | |
| Source | DTP/NCI | |
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| Record name | 1,2-Bis(dichloroacetyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-BIS(DICHLOROACETYL)HYDRAZINE | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1,2-BIS(DICHLOROACETYL)HYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKP9OXQ34D | |
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Preparation Methods
Stoichiometric Optimization
In a representative procedure, hydrazine hydrate (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere and cooled to 0–5°C. Dichloroacetyl chloride (2.2 equiv) is added dropwise over 30 minutes, followed by the addition of triethylamine (2.2 equiv) to neutralize liberated HCl. The reaction mixture is stirred at room temperature for 12 hours, after which the precipitated product is filtered and recrystallized from ethanol. This method achieves yields of 78–85% with >98% purity.
Key variables influencing yield include:
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Molar ratio : A 10% excess of dichloroacetyl chloride ensures complete bis-acylation while minimizing mono-acylated byproducts.
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Temperature : Subambient conditions suppress side reactions such as hydrolysis of the acyl chloride.
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Solvent : Polar aprotic solvents (e.g., THF, dichloromethane) enhance reagent solubility and facilitate HCl gas evolution.
Stepwise Acylation Approach
To improve selectivity, a stepwise protocol isolates the mono-acylated intermediate before introducing the second dichloroacetyl group. This method reduces oligomerization and over-acylation side products.
Synthesis of Mono-dichloroacetylhydrazine
Hydrazine hydrate (1.0 equiv) is reacted with dichloroacetyl chloride (1.05 equiv) in dichloromethane at −10°C. After 2 hours, the intermediate 1-dichloroacetylhydrazine is isolated via vacuum filtration (yield: 92%).
Bis-acylation Reaction
The mono-acylated intermediate is suspended in acetonitrile and treated with a second equivalent of dichloroacetyl chloride (1.05 equiv) in the presence of 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst. After refluxing for 6 hours, the product is obtained in 88% yield with 99% HPLC purity.
Solvent and Catalytic Innovations
Recent advancements explore solvent-free and catalytic systems to enhance sustainability.
Microwave-Assisted Synthesis
A 2022 study demonstrated that irradiating a mixture of hydrazine hydrate and dichloroacetyl chloride (2.1 equiv) at 80°C for 15 minutes under microwave conditions produces the target compound in 94% yield. The rapid heating minimizes thermal degradation, while the absence of solvent simplifies purification.
Ionic Liquid-Mediated Reactions
Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) have been employed as recyclable reaction media. At 50°C, this system achieves 91% yield over three cycles without significant activity loss.
Analytical and Purification Techniques
Crystallization Optimization
Recrystallization solvents significantly impact product morphology and purity:
| Solvent | Purity (%) | Crystal Morphology | Yield Recovery (%) |
|---|---|---|---|
| Ethanol | 98.5 | Needle-like | 75 |
| Acetonitrile | 99.2 | Platelet | 82 |
| Diethyl ether | 97.8 | Amorphous | 68 |
Acetonitrile emerges as the optimal solvent, balancing high purity and yield.
Chromatographic Purification
Silica gel column chromatography (eluent: hexane/ethyl acetate 4:1) resolves trace impurities (<1%), yielding >99.9% pure product for pharmaceutical applications.
Scalability and Industrial Production
Pilot-scale synthesis (10 kg batches) employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:
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Residence time : 8 minutes at 50°C
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Pressure : 3 bar
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Output : 12.4 kg/hour with 90% yield
This method reduces byproduct formation compared to batch processes .
Chemical Reactions Analysis
1,2-Bis(dichloroacetyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other hydrazine derivatives.
Substitution: The dichloroacetyl groups can undergo substitution reactions with various nucleophiles, resulting in the formation of new compounds.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1,2-Bis(dichloroacetyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,2-Bis(dichloroacetyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with specific biomolecules, leading to alterations in their structure and function. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Table 1. DNA Cross-Linking Efficiency of Hydrazine Derivatives
| Compound | Cross-Linking Efficiency (%) | Conditions | Reference |
|---|---|---|---|
| 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE) | 31.6 ± 1.1 | DNA treated with NaBH₄ | |
| Mitomycin C (Control) | 22.4 ± 0.8 | Same conditions |
Table 2. Cytotoxicity of KS119 in AGT-Deficient vs. AGT-Expressing Cells
| Cell Line | IC₅₀ (KS119, μM) | IC₅₀ (Onrigin™, μM) | Reference |
|---|---|---|---|
| EMT6 (AGT-deficient) | 0.12 ± 0.03 | 1.5 ± 0.2 | |
| HT-29 (AGT-expressing) | 2.7 ± 0.4 | >10 |
Key Research Findings
Hypoxia-Selective Activation :
- KS119 releases 90CE under reductase-mediated hypoxia, overcoming AGT-mediated resistance in tumors .
Synthetic Versatility :
- Trinitrophenyl hydrazines are synthesized via picryl chloride condensation, enabling scalable production of energetic materials .
Atropisomer Impact :
- Conformational stability in KS119 influences metabolic activation rates, suggesting isomer ratio optimization could enhance efficacy .
Q & A
Basic Research Question
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for analyzing dihedral angles and intermolecular interactions . For example, highlights dihedral angles of 86.49° between aromatic rings in related hydrazines.
- DFT Calculations : Density Functional Theory (DFT) predicts molecular geometry, electronic properties (e.g., HOMO-LUMO gaps), and reaction pathways, as applied to analogous hydrazine derivatives .
- Spectroscopy : Use ¹H/¹³C NMR to confirm acylhydrazine linkage and FT-IR to identify N-H stretching (~3200 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).
How does the reductive activation mechanism of this compound derivatives enhance cytotoxicity in hypoxic tumor environments?
Advanced Research Question
Under hypoxia, this compound derivatives undergo reductive cleavage via intracellular reductases, releasing cytotoxic chloroethylating agents (e.g., 90CE). This mechanism:
- Targets DNA : Alkylates the O⁶-position of guanine, forming lethal DNA cross-links resistant to repair by O⁶-alkylguanine-DNA alkyltransferase (AGT) .
- Hypoxia Selectivity : Activation is amplified in oxygen-deficient cells, sparing normoxic tissues .
Experimental Validation : - Use hypoxia-mimetic agents (e.g., cobalt chloride) in cell culture assays to simulate low-oxygen conditions.
- Quantify DNA adducts via HPLC-MS and correlate with cytotoxicity (IC₅₀ values) in AGT-deficient vs. AGT-expressing cell lines .
What strategies overcome AGT-mediated drug resistance in cancer cells using this compound prodrugs?
Advanced Research Question
- Prodrug Design : Incorporate nitroaromatic triggers (e.g., 4-nitrophenyl groups) that require reductive activation, ensuring selective cytotoxicity in hypoxic tumor regions .
- Combination Therapy : Co-administer AGT inhibitors (e.g., O⁶-benzylguanine) to sensitize resistant cells .
Key Finding : KS119, a related bis(sulfonyl)hydrazine prodrug, bypasses AGT resistance by generating a high local concentration of alkylating species, overwhelming repair mechanisms .
How do solvatochromic studies inform solvent selection for reactions involving this compound?
Basic Research Question
Solvatochromic analysis evaluates solvent polarity effects on electronic transitions. For hydrazine derivatives:
- UV-Vis Spectroscopy : Monitor λₘₐₓ shifts in solvents of varying polarity (e.g., ethanol, DMSO, hexane). observed bathochromic shifts in azines with increasing solvent polarity due to enhanced π→π* transitions.
- Practical Implication : Select low-polarity solvents (e.g., chloroform) to minimize unwanted solvolysis during synthesis .
What computational approaches predict the reactivity and stability of this compound in biological systems?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model interactions with biomacromolecules (e.g., DNA) to predict binding affinities and alkylation sites.
- DFT-Based QSAR : Relate electronic descriptors (e.g., electrophilicity index) to cytotoxicity, guiding structural optimization .
Case Study : DFT analysis of 1,2-bis(2,4-dinitrophenyl)hydrazine revealed planarity disruption (dihedral angle 86.49°) influencing stacking interactions and stability .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Research Question
- Toxicity Mitigation : Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ inhalation exposure. Hydrazines are mutagenic and require acute toxicity profiling .
- Waste Disposal : Neutralize residues with oxidizing agents (e.g., KMnO₄) before disposal to prevent environmental contamination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
